molecular formula C13H8Cl2N2O3 B13370085 N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide

N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B13370085
M. Wt: 311.12 g/mol
InChI Key: LYKPBXCQNNRJSM-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a benzodioxole ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide typically involves the chlorination of methyl anthranilate followed by a series of reactions to introduce the pyridine and benzodioxole moieties. The chlorination reaction is carried out using a chlorinating agent to produce methyl 2-amino-3,5-dichlorobenzoate . Subsequent steps involve the formation of the benzodioxole ring and the coupling with the pyridine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,5-dichloro-2-pyridinyl)-1,3-benzodioxole-5-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and benzodioxole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-4-9(15)12(16-5-8)17-13(18)7-1-2-10-11(3-7)20-6-19-10/h1-5H,6H2,(H,16,17,18)

InChI Key

LYKPBXCQNNRJSM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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